3-Ethyl-3-octene
Overview
Description
3-Ethyl-3-octene is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3-octene can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts, such as chromium-based catalytic systems, to selectively oligomerize ethylene to produce 1-octene . The reaction conditions typically involve high pressures and temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high selectivity and yield. Chromium-based catalysts are commonly employed due to their efficiency in oligomerizing ethylene to produce linear alpha-olefins like 1-octene . The process may also involve fractional distillation to isolate the desired compound from a mixture of oligomers.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-octene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can convert this compound to 3-ethyl-octane.
Substitution: The compound can undergo halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 3-Ethyl-octane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Ethyl-3-octene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3-octene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond to form new products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
3-Ethyl-3-octene can be compared with other similar alkenes, such as:
1-Octene: Another linear alpha-olefin with a double bond at the first carbon.
3-Methyl-1-butene: A smaller alkene with a similar structure but fewer carbon atoms.
1-Decene: A longer-chain alkene with a double bond at the first carbon.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other alkenes .
Properties
IUPAC Name |
3-ethyloct-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRLWRQSSLZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337645 | |
Record name | 3-Ethyl-3-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-31-8 | |
Record name | 3-Ethyl-3-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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